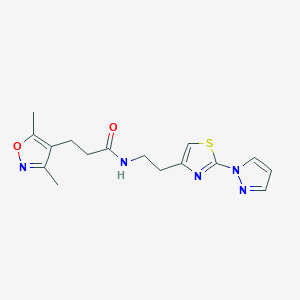

![molecular formula C16H18N6OS B2437381 N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034207-31-1](/img/structure/B2437381.png)

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

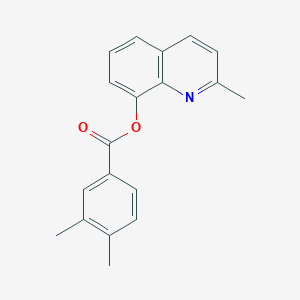

The compound contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products.

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through methods such as Buchwald–Hartwig arylamination and nucleophilic aromatic substitution .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole rings can participate in a variety of reactions, and the piperidine ring can act as a base or nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Pyrazole compounds are generally soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Molecular Interaction Studies

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide, a potent and selective antagonist for the CB1 cannabinoid receptor, has been studied for its molecular interaction with the CB1 receptor. Using AM1 molecular orbital method and conformational analysis, several conformations of the molecule were identified, suggesting its steric binding interaction with the receptor. This detailed study helps in understanding the molecular dynamics and potential therapeutic applications targeting cannabinoid receptors (Shim et al., 2002).

Structure-Activity Relationships

The structure-activity relationships (SAR) of pyrazole derivatives as cannabinoid receptor antagonists have been explored, highlighting the importance of specific substituents for potent and selective CB1 receptor antagonistic activity. This research provides insights into the design of new pharmacological probes and therapeutic agents targeting cannabinoid receptors (Lan et al., 1999).

Antimycobacterial Activity

Studies have shown that molecules containing the thiadiazole moiety, similar in structure to this compound, possess significant antimycobacterial activity. This suggests potential applications in developing treatments against Mycobacterium tuberculosis and other mycobacterial infections (Jeankumar et al., 2013).

Insecticidal Activity

Recent studies have evaluated the insecticidal activity of heterocycles incorporating a thiadiazole moiety against various pests, indicating the potential use of such compounds in agricultural pest management. This research opens avenues for the development of new, more effective insecticides (Fadda et al., 2017).

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives, including those structurally related to this compound, have been identified as inhibitors of photosynthetic electron transport. These findings have implications for the development of herbicides and the study of photosynthesis mechanisms (Vicentini et al., 2005).

Wirkmechanismus

The mechanism of action would depend on the specific biological target of the compound. Many pyrazole-containing compounds show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6OS/c1-10-8-15(19-18-10)22-6-4-12(5-7-22)17-16(23)11-2-3-13-14(9-11)21-24-20-13/h2-3,8-9,12H,4-7H2,1H3,(H,17,23)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBNADGDBNJYAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Amino-6-anilino-5-nitropyrimidin-2-yl)amino]ethanol](/img/structure/B2437299.png)

![Methyl 2-{[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2437305.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide](/img/structure/B2437307.png)

![6H-isoindolo[2,1-b][4,2]benzothiazocine-5,12(7aH,14H)-dione](/img/structure/B2437308.png)

![2-(2-Chloro-6-fluorophenyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2437309.png)

![2,6-Dimethoxy-3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]pyridine](/img/structure/B2437310.png)

![(Z)-2-cyano-N-(4-methoxyphenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2437315.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2437319.png)

![N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2437321.png)